Traditional routes from ethyl cyanoacetate require hazardous oximation and high-pressure hydrogenation, adding days.
Ethyl 2-amino-2-cyanoacetate collapses this to a single cyclization step.
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Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6) is a highly functionalized, trifunctional aliphatic building block featuring an alpha-amino group, a cyano group, and an ethyl ester moiety on a single carbon atom. In pharmaceutical and agrochemical procurement, it is primarily sourced as a direct precursor for the construction of complex nitrogen-containing heterocycles, including imidazoles, thiazoles, and pyrimidines. By providing a pre-installed amino group on an active methylene scaffold, this reagent allows synthetic chemists to bypass the multi-step amination or nitrosation sequences typically required when starting from simpler analogs [1]. Its dual nucleophilicity makes it an indispensable asset for streamlining the synthesis of purine analogs and kinase inhibitors, directly reducing process complexity and reagent overhead[2].
Attempting to substitute ethyl 2-amino-2-cyanoacetate with its cheaper, more common analog, ethyl cyanoacetate, introduces severe process inefficiencies that negate any initial cost savings. Because ethyl cyanoacetate lacks the alpha-amino group, synthesizing 5-amino heterocycles from it requires a minimum of two additional steps: oximation with sodium nitrite under acidic conditions, followed by high-pressure catalytic hydrogenation or chemical reduction [1]. This not only extends process timelines by several days but also introduces hazardous reagents and necessitates specialized high-pressure equipment. Procuring the pre-aminated ethyl 2-amino-2-cyanoacetate collapses this sequence into a single, direct cyclization step, dramatically improving overall yield, safety, and throughput in commercial drug discovery workflows [2].
Pre-installed α-amine enables direct cyclocondensation
Lack α-amine; may require separate amination step
Feasible Cook-Heilbron thiazole synthesis
May not directly access 5-aminothiazole chemistry
In the synthesis of TNIK inhibitors such as KY-05009, utilizing ethyl 2-amino-2-cyanoacetate allows for a direct, one-step reaction with phenyl isothiocyanate to form the ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate scaffold in approximately 3 hours. In contrast, starting from the baseline ethyl cyanoacetate requires a 2-day, 10-bar high-pressure hydrogenation step over a Pt/C catalyst just to generate the necessary aminated intermediate [1].
| Evidence Dimension | Process time and equipment requirements |
| Target Compound Data | 1 step, 3 hours, standard reflux |
| Comparator Or Baseline | Ethyl cyanoacetate: 3 steps, >48 hours, 10-bar hydrogenation |
| Quantified Difference | Eliminates 2 synthetic steps and the need for high-pressure reactors |
| Conditions | Synthesis of ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate |
Procuring the pre-aminated compound drastically reduces equipment overhead and accelerates the synthesis of critical kinase inhibitor scaffolds.
The synthesis of AICA, a critical precursor for purine analogs and agricultural modulators, is heavily dependent on the starting material. Traditional routes utilizing hypoxanthine or bromoacetic acid require up to seven steps, with overall yields dropping below 60% after 65 hours of reaction time. By utilizing ethyl 2-amino-2-cyanoacetate, the core imidazole ring can be constructed via direct amidation and coupling, bypassing toxic intermediates like HCN (which is generated in diaminomaleonitrile routes) and significantly improving the step economy [1].
| Evidence Dimension | Synthetic step count and toxicity profile |
| Target Compound Data | Direct amidation/coupling (2-3 steps), no HCN generation |
| Comparator Or Baseline | Bromoacetic acid / Diaminomaleonitrile routes: 7 steps or toxic HCN release |
| Quantified Difference | Reduces step count by up to 4 steps and eliminates toxic gas hazards |
| Conditions | Industrial and lab-scale synthesis of AICA |
Buyers scaling up purine or nucleoside analog production can achieve higher throughput and superior safety profiles by selecting this advanced intermediate.
While ethyl cyanoacetate is a classic active methylene compound that reliably undergoes Knoevenagel condensations to form alpha,beta-unsaturated esters, ethyl 2-amino-2-cyanoacetate exhibits a completely divergent reactivity profile. The presence of the alpha-amino group introduces a highly competitive nitrogen nucleophile, which preferentially reacts with aldehydes to form imines (Schiff bases) rather than undergoing simple carbon-carbon condensation [1].
| Evidence Dimension | Primary reaction pathway with aldehydes |
| Target Compound Data | Imine formation (N-nucleophilicity dominates) |
| Comparator Or Baseline | Ethyl cyanoacetate: Knoevenagel condensation (C-nucleophilicity dominates) |
| Quantified Difference | Fundamental shift from C-C bond formation to C=N bond formation |
| Conditions | Standard condensation conditions with aromatic aldehydes |
Procurement teams must recognize that this compound is not a drop-in substitute for standard active methylene chemistry, as its dual nucleophilicity dictates entirely different reaction pathways.
Because ethyl 2-amino-2-cyanoacetate can directly condense with isothiocyanates, it is the optimal procurement choice for medicinal chemistry programs developing TNIK inhibitors (e.g., KY-05009) and other aminothiazole-containing therapeutics. It bypasses the need for hazardous oximation and high-pressure hydrogenation steps [1].
For process chemists synthesizing 5-amino-1H-imidazole-4-carboxamide (AICA), AICAR analogs, or related plant-growth modulators, this compound serves as a highly efficient advanced intermediate. It allows for rapid amidation and cyclization, avoiding the low yields and toxic byproducts associated with older bromoacetic acid or diaminomaleonitrile pathways [2].
In library synthesis for drug discovery, the dual nucleophilicity of ethyl 2-amino-2-cyanoacetate makes it an ideal building block for constructing complex pyrimidines and pyrazines. Its ability to participate in direct intramolecular cyclizations reduces the reagent overhead required to build diverse nitrogenous heterocycles [3].